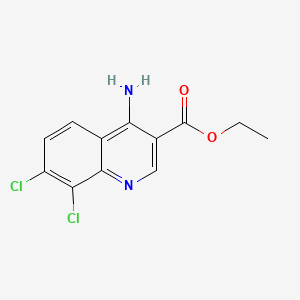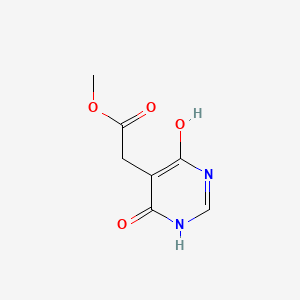
ACÉTYL-AMYLINE (8-37) (HUMAINE)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Traitement de la diabésité
L'amyline, une hormone polypeptidique neuroendocrine anorexigène, est co-sécrétée avec l'insuline par les cellules β du pancréas en réponse à la consommation alimentaire . Elle joue un rôle essentiel dans le maintien de l'homéostasie du glucose et de l'énergie . L'amyline et ses analogues, la pramlintide et la cagrilintide, sont étudiées pour leurs applications potentielles dans le domaine de la diabétologie, de l'endocrinologie et des troubles métaboliques, comme l'obésité .
Régulation de l'homéostasie du glucose
L'amyline a un effet significatif sur l'homéostasie du glucose . Elle est co-sécrétée avec l'insuline par les cellules β du pancréas en réponse à la consommation alimentaire . Cette co-sécrétion joue un rôle crucial dans la régulation des niveaux de glucose dans l'organisme .
Inhibition de l'alimentation
L'amyline inhibe l'alimentation homéostatique et hédonique . Cette propriété en fait une cible potentielle pour le traitement de l'obésité et d'autres troubles liés à la suralimentation .
Induction de la satiété
L'amyline induit la satiété, qui est la sensation de plénitude après avoir mangé . Cela peut aider à contrôler l'apport alimentaire et à maintenir un poids corporel sain
Mécanisme D'action
Target of Action
The primary target of Acetyl-Amylin (8-37) (Human) is the Amylin Receptor (AMYR) . Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a hormone that is co-secreted with insulin from the pancreatic β-cells . The Amylin Receptor is involved in glycemic regulation by slowing gastric emptying and promoting satiety, thereby preventing post-prandial spikes in blood glucose levels .
Mode of Action
Acetyl-Amylin (8-37) (Human) acts as a specific antagonist to the Amylin Receptor . By binding to these receptors, it inhibits the action of amylin, thereby modulating the effects of this hormone .
Biochemical Pathways
Amylin has the potential to exert an autocrine or paracrine effect on islet insulin secretion . By antagonizing the action of amylin, Acetyl-Amylin (8-37) (Human) can influence the secretion of insulin, thereby playing a role in the regulation of glucose levels .
Result of Action
The antagonistic action of Acetyl-Amylin (8-37) (Human) on the Amylin Receptor can lead to changes in insulin secretion and potentially affect glucose regulation . .
Safety and Hazards
Orientations Futures
Amylin is an important hormone that is co-localized, copackaged, and co-secreted with insulin from pancreatic β-cells . It has great potential to target metabolic diseases. The pathological findings and physiological functions of amylin have led to the introduction of pramlintide, an amylin analog, for the treatment of diabetes . Understanding the importance of transitioning from pathology to physiology and pharmacology can provide novel insight into diabetes mellitus and Alzheimer’s disease .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Acetyl-Amylin (8-37) (Human) involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-protected amino acids (Fmoc-AA-OH)", "Resin (Wang resin or equivalent)", "Coupling reagents (DIC, HBTU, HATU, etc.)", "Cleavage reagents (TFA, scavengers, etc.)", "Protecting groups (Boc, tBu, etc.)", "Solvents (DMF, DCM, MeOH, etc.)" ], "Reaction": [ "Activation of the resin with a suitable linker (e.g. Wang resin)", "Fmoc deprotection with a base (e.g. piperidine) to expose the amine group", "Coupling of the first amino acid to the resin using a coupling reagent", "Repetitive cycles of Fmoc deprotection and amino acid coupling until the desired sequence is obtained", "Acetylation of the N-terminus with acetic anhydride and a base (e.g. DIPEA)", "Cleavage of the peptide from the resin using cleavage reagents", "Purification of the crude peptide by HPLC or other suitable methods" ] } | |
Numéro CAS |
178603-79-7 |
Formule moléculaire |
C140H218N42O46 |
Poids moléculaire |
3225.532 |
InChI |
InChI=1S/C140H218N42O46/c1-20-66(12)108(136(225)170-83(41-62(4)5)120(209)173-95(57-185)132(221)176-97(59-187)133(222)182-111(72(18)190)139(228)172-92(51-103(146)198)127(216)177-106(64(8)9)134(223)153-54-105(200)158-93(55-183)129(218)169-91(50-102(145)197)128(217)181-110(71(17)189)138(227)161-81(112(147)201)43-76-33-35-78(192)36-34-76)179-115(204)68(14)156-104(199)53-152-116(205)85(44-74-28-23-21-24-29-74)165-124(213)89(48-100(143)195)167-125(214)90(49-101(144)196)168-130(219)94(56-184)175-131(220)96(58-186)174-122(211)87(46-77-52-150-60-154-77)171-135(224)107(65(10)11)178-126(215)84(42-63(6)7)164-121(210)86(45-75-30-25-22-26-31-75)166-123(212)88(47-99(142)194)162-113(202)69(15)157-119(208)82(40-61(2)3)163-117(206)79(32-27-39-151-140(148)149)159-118(207)80(37-38-98(141)193)160-137(226)109(70(16)188)180-114(203)67(13)155-73(19)191/h21-26,28-31,33-36,52,60-72,79-97,106-111,183-190,192H,20,27,32,37-51,53-59H2,1-19H3,(H2,141,193)(H2,142,194)(H2,143,195)(H2,144,196)(H2,145,197)(H2,146,198)(H2,147,201)(H,150,154)(H,152,205)(H,153,223)(H,155,191)(H,156,199)(H,157,208)(H,158,200)(H,159,207)(H,160,226)(H,161,227)(H,162,202)(H,163,206)(H,164,210)(H,165,213)(H,166,212)(H,167,214)(H,168,219)(H,169,218)(H,170,225)(H,171,224)(H,172,228)(H,173,209)(H,174,211)(H,175,220)(H,176,221)(H,177,216)(H,178,215)(H,179,204)(H,180,203)(H,181,217)(H,182,222)(H4,148,149,151)/t66-,67-,68-,69-,70+,71+,72+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,106-,107-,108-,109-,110-,111-/m0/s1 |
Clé InChI |
NIRUKDPRGCIIJB-KPAXONNNSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



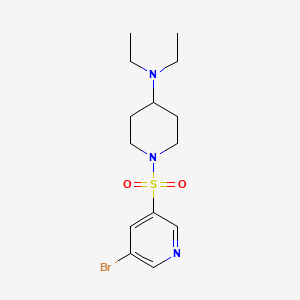
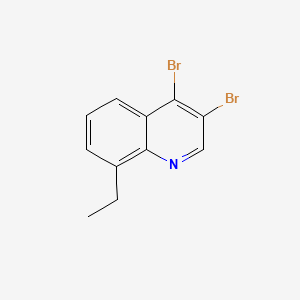
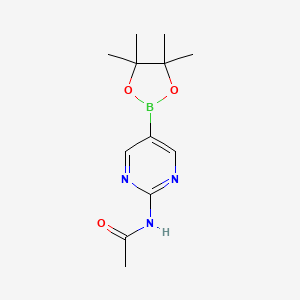
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B595374.png)
![2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B595375.png)
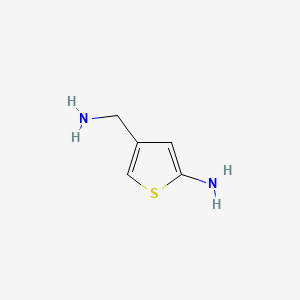
![5-Methoxy-3H-benzo[b]thiophen-2-one](/img/structure/B595380.png)
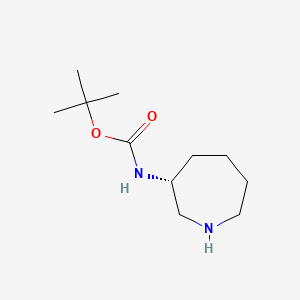



![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B595389.png)
